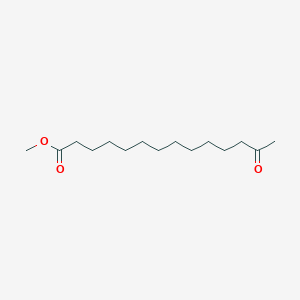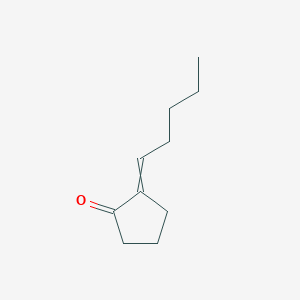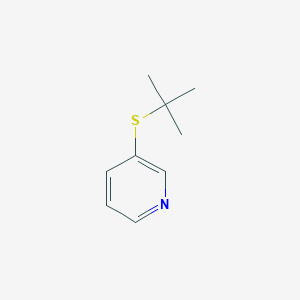
Pyridine, 3-(tert-butylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(tert-butylthio)- is a chemical compound with the molecular formula C9H13NS. It is a heterocyclic aromatic compound that is widely used in scientific research due to its unique properties. Pyridine, 3-(tert-butylthio)- is synthesized using a variety of methods, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Wirkmechanismus
The mechanism of action of pyridine, 3-(tert-butylthio)- is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form stable complexes. It can also act as a chelating agent, coordinating with metal ions to form stable complexes.
Biochemische Und Physiologische Effekte
Pyridine, 3-(tert-butylthio)- has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-carcinogenic. It is also believed to have low acute toxicity, making it a useful compound for laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridine, 3-(tert-butylthio)- has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. It is also relatively non-toxic and non-carcinogenic, making it safe to handle in the laboratory. However, it has some limitations, such as its limited solubility in water and its tendency to form complexes with metal ions, which can complicate experiments involving metal ions.
Zukünftige Richtungen
There are several future directions for research involving pyridine, 3-(tert-butylthio)-. One area of research is the synthesis of new compounds using pyridine, 3-(tert-butylthio)- as a building block. Another area of research is the development of new methods for synthesizing pyridine, 3-(tert-butylthio)- and related compounds. Additionally, research is needed to better understand the mechanism of action of pyridine, 3-(tert-butylthio)- and its biochemical and physiological effects. Finally, research is needed to explore the potential uses of pyridine, 3-(tert-butylthio)- in various applications, such as in the development of new pharmaceuticals and agrochemicals.
Conclusion:
Pyridine, 3-(tert-butylthio)- is a unique and useful compound that has many applications in scientific research. It is relatively easy to synthesize and purify, and it has several advantages for laboratory experiments. However, further research is needed to better understand its mechanism of action and its potential applications in various fields.
Synthesemethoden
Pyridine, 3-(tert-butylthio)- is synthesized using a variety of methods, including the reaction of pyridine with tert-butylthiol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The resulting product is then purified using a variety of techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-(tert-butylthio)- is widely used in scientific research due to its unique properties. It is commonly used as a ligand in coordination chemistry, and it can form stable complexes with a variety of metal ions. Pyridine, 3-(tert-butylthio)- is also used as a building block in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
18794-30-4 |
|---|---|
Produktname |
Pyridine, 3-(tert-butylthio)- |
Molekularformel |
C9H13NS |
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
3-tert-butylsulfanylpyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2,3)11-8-5-4-6-10-7-8/h4-7H,1-3H3 |
InChI-Schlüssel |
OMPJHXLULXOAFP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=CN=CC=C1 |
Kanonische SMILES |
CC(C)(C)SC1=CN=CC=C1 |
Andere CAS-Nummern |
18794-30-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



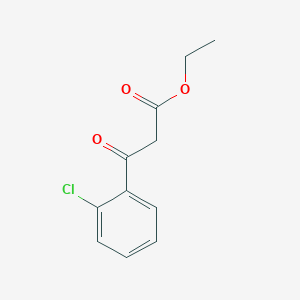

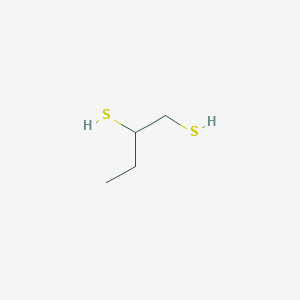

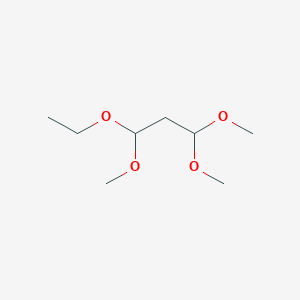
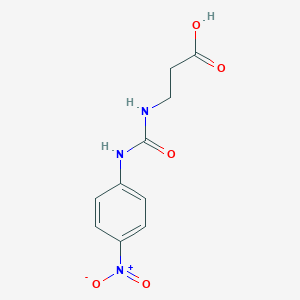

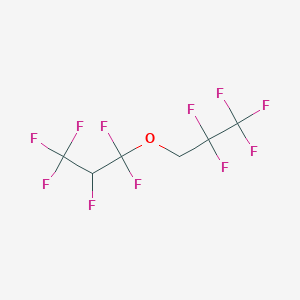
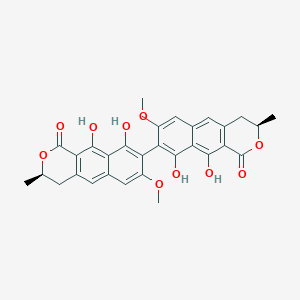
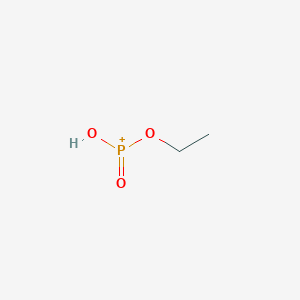
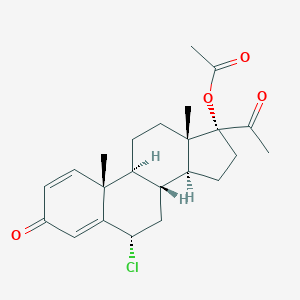
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
